4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
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Overview
Description
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a triazole ring attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the phenol ring.
Formation of Triazole Ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.
Iminomethylation: The final step involves the formation of the iminomethyl group, which is achieved through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced imines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials, such as polymers and coatings, due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The triazole ring and phenol group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methoxyphenol: Similar structure but lacks the triazole and iminomethyl groups.
5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Contains a similar iminomethyl group but with different substituents.
4-bromo-6-methoxy-2-methylquinoline: Contains a quinoline ring instead of a phenol core.
Uniqueness
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the presence of the triazole ring and iminomethyl group, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-17-9-3-8(11)2-7(10(9)16)4-14-15-5-12-13-6-15/h2-6,16H,1H3/b14-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQALRUESSNYKD-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NN2C=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/N2C=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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